molecular formula C11H14FNO4S B2786114 4-[[(4-Fluorophenyl)sulfonyl](methyl)amino]butanoic acid CAS No. 697229-51-9

4-[[(4-Fluorophenyl)sulfonyl](methyl)amino]butanoic acid

Cat. No.: B2786114
CAS No.: 697229-51-9
M. Wt: 275.29
InChI Key: HUXSPZKUXFYJSS-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is a synthetic organic compound with the molecular formula C({11})H({14})FNO(_{4})S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and methylamine.

    Formation of Intermediate: The reaction between 4-fluorobenzenesulfonyl chloride and methylamine forms an intermediate sulfonamide.

    Alkylation: The intermediate is then subjected to alkylation with a butanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid may involve:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.

    Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH({4})).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinyl or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfonylamino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonylamino]butanoic acid
  • 4-[(4-Bromophenyl)sulfonylamino]butanoic acid
  • 4-[(4-Methylphenyl)sulfonylamino]butanoic acid

Uniqueness

4-[(4-Fluorophenyl)sulfonylamino]butanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of 4-[(4-Fluorophenyl)sulfonylamino]butanoic acid, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonyl-methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXSPZKUXFYJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697229-51-9
Record name 4-(N-methyl-4-fluorobenzenesulfonamido)butanoic acid
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